molecular formula C11H15NO2 B171516 (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine CAS No. 181481-62-9

(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine

Cat. No.: B171516
CAS No.: 181481-62-9
M. Wt: 193.24 g/mol
InChI Key: DFTBFIMTDRVUQC-SECBINFHSA-N
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Description

®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is a chiral amine compound featuring a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted amine derivatives .

Scientific Research Applications

®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine is unique due to its chiral nature and the presence of both the benzo[d][1,3]dioxole moiety and the butan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-5-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTBFIMTDRVUQC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443984
Record name (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181481-62-9
Record name (R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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